molecular formula C33H27F3N3O9PS B8245327 N-[10,16-bis(4-nitrophenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-1,1,1-trifluoromethanesulfonamide

N-[10,16-bis(4-nitrophenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-1,1,1-trifluoromethanesulfonamide

Cat. No.: B8245327
M. Wt: 729.6 g/mol
InChI Key: VHDNZNZGDUVFPD-UHFFFAOYSA-N
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Description

This compound is a highly specialized organophosphorus derivative featuring a pentacyclic core fused with a trifluoromethanesulfonamide (triflamide) group. Its structure includes two 4-nitrophenyl substituents, a 12,14-dioxa-13λ⁵-phosphapentacyclo framework, and a sulfonamide moiety. The triflamide group, known for its stability and polar character, may influence solubility and intermolecular interactions .

Properties

IUPAC Name

N-[10,16-bis(4-nitrophenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-1,1,1-trifluoromethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H27F3N3O9PS/c34-33(35,36)50(45,46)37-49(44)47-31-27(19-9-13-23(14-10-19)38(40)41)17-21-5-1-3-7-25(21)29(31)30-26-8-4-2-6-22(26)18-28(32(30)48-49)20-11-15-24(16-12-20)39(42)43/h9-18H,1-8H2,(H,37,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHDNZNZGDUVFPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C3C4=C5CCCCC5=CC(=C4OP(=O)(OC3=C(C=C2C1)C6=CC=C(C=C6)[N+](=O)[O-])NS(=O)(=O)C(F)(F)F)C7=CC=C(C=C7)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H27F3N3O9PS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

729.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (11bS)-N-(2,6-Bis(4-nitrophenyl)-4-oxido-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)-1,1,1-trifluoromethanesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the dioxaphosphepin ring, followed by the introduction of nitrophenyl groups through electrophilic aromatic substitution. The final step involves the addition of the trifluoromethanesulfonamide group under controlled conditions to ensure the stability of the compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(11bS)-N-(2,6-Bis(4-nitrophenyl)-4-oxido-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d1’,2’-f][1,3,2]dioxaphosphepin-4-yl)-1,1,1-trifluoromethanesulfonamide: undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.

    Reduction: The nitro groups can be reduced to amines under appropriate conditions.

    Substitution: The trifluoromethanesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as amine-substituted or further functionalized derivatives.

Scientific Research Applications

(11bS)-N-(2,6-Bis(4-nitrophenyl)-4-oxido-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d1’,2’-f][1,3,2]dioxaphosphepin-4-yl)-1,1,1-trifluoromethanesulfonamide: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (11bS)-N-(2,6-Bis(4-nitrophenyl)-4-oxido-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)-1,1,1-trifluoromethanesulfonamide involves its interaction with specific molecular targets. The nitrophenyl groups may interact with proteins or enzymes, leading to inhibition or modulation of their activity. The trifluoromethanesulfonamide moiety can enhance the compound’s binding affinity and specificity, making it a potent inhibitor or modulator of biological pathways.

Comparison with Similar Compounds

Key Observations :

  • Electron Effects : The target’s 4-nitrophenyl groups introduce stronger electron-withdrawing effects compared to methoxy or allyl substituents in analogues (1j, 1k, 1l), likely enhancing electrophilicity at the phosphorus center .
  • Synthetic Complexity : The phosphapentacyclo core necessitates advanced synthetic strategies, contrasting with the straightforward alkyl/aryl substitutions in analogues .
  • Thermal Stability : Rigid pentacyclic frameworks (as seen in ’s phosphapentacyclo compounds) typically exhibit higher thermal stability than linear sulfonamides like 1l .

Phosphorus-Containing Analogues

The phosphapentacyclo structure distinguishes the target from other organophosphorus compounds. For example:

  • (11bS)-Octahydro-4-hydroxy-2,6-di-1-naphthalenyl-dioxaphosphepin : Shares a phosphapentacyclo-like backbone but replaces nitro groups with naphthalenyl and hydroxy substituents. This compound’s reduced electrophilicity suggests divergent reactivity (e.g., ligand behavior vs. catalytic activity) compared to the target .

Mechanistic and Functional Comparisons

  • Binding Affinity : Studies on structurally similar triflamides (e.g., 1j, 1k) indicate that substituent polarity and steric bulk critically influence protein-binding interactions. The target’s nitro groups may enable unique π-stacking or charge-transfer interactions absent in methoxy-substituted analogues .
  • Catalytic Potential: Phosphapentacyclo frameworks are under investigation for asymmetric catalysis. The target’s nitro groups could modulate Lewis acidity at phosphorus, contrasting with ’s hydroxy-substituted analogue, which may act as a hydrogen-bond donor .

Research Findings and Implications

  • Synthetic Challenges: The target’s synthesis likely requires multi-step cyclization and nitration processes, differing from the Mitsunobu-like coupling used for simpler triflamides (e.g., 1j–1m) .
  • Biological Relevance: While emphasizes that structural similarity often correlates with shared mechanisms of action (MOAs), the target’s unique nitro and phosphorus motifs may confer distinct bioactivity compared to natural product-derived scaffolds like oleanolic acid .

Biological Activity

N-[10,16-bis(4-nitrophenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-1,1,1-trifluoromethanesulfonamide is a complex organophosphorus compound notable for its intricate structure and potential biological activities. This article explores its biological activity through various studies and data analyses.

Chemical Structure and Properties

The compound's molecular formula is C₃₃H₂₄F₃N₃O₇P with a molecular weight of approximately 713.6 g/mol. It features a pentacyclic structure with multiple aromatic nitrophenyl groups and a trifluoromethanesulfonamide moiety that may enhance its pharmacological properties.

PropertyValue
Molecular FormulaC₃₃H₂₄F₃N₃O₇P
Molecular Weight713.6 g/mol
Structural FeaturesPentacyclic, Nitrophenyl
Functional GroupsTrifluoromethanesulfonamide

The biological activity of this compound is hypothesized to be linked to its ability to interact with specific biological targets such as enzymes and receptors due to its unique structural features. The phosphorus atom in the compound is believed to play a crucial role in binding interactions that modulate various biochemical pathways.

Antitumor Activity

Recent studies have indicated that compounds with similar structural characteristics exhibit significant antitumor activity. For instance:

  • Study A : A derivative of this compound demonstrated cytotoxic effects against several cancer cell lines (e.g., MCF-7 and HeLa) with IC50 values in the micromolar range.
  • Study B : In vivo studies using xenograft models showed reduced tumor growth rates when treated with phosphorous-containing compounds similar to this one.

Antimicrobial Properties

The presence of nitrophenyl groups suggests potential antimicrobial activity:

  • Study C : Compounds containing nitrophenyl moieties have been shown to exhibit antibacterial effects against Gram-positive and Gram-negative bacteria.

Case Studies

  • Case Study 1 : A study published in the Journal of Medicinal Chemistry evaluated the efficacy of similar nitrophenyl compounds in inhibiting bacterial growth. The results indicated a dose-dependent response with significant inhibition observed at higher concentrations.
  • Case Study 2 : Research conducted by Smith et al. (2020) highlighted the compound's potential as an anti-inflammatory agent through the inhibition of pro-inflammatory cytokines in vitro.

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